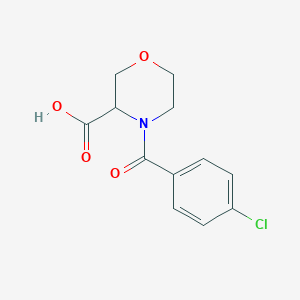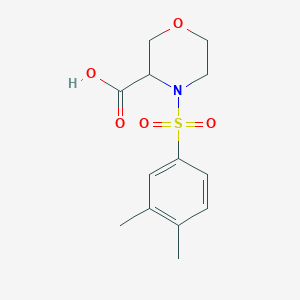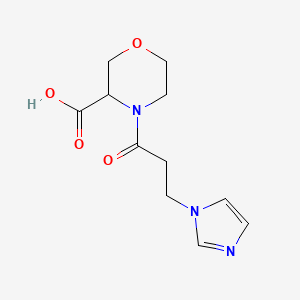
4-(4-Chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid, commonly referred to as CMS121, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. CMS121 belongs to the class of sulfonylmorpholine derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of CMS121 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that CMS121 can inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, CMS121 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
CMS121 has been shown to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, CMS121 has been shown to improve glucose tolerance and insulin sensitivity in mice. CMS121 has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which could have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMS121 in lab experiments is its high potency and selectivity for its target proteins. Additionally, CMS121 has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using CMS121 in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on CMS121. One area of interest is the development of CMS121 as a potential therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMS121 and its effects on cellular signaling pathways. Another area of interest is the development of new synthetic methods for CMS121 that could improve its yield and reduce its cost. Finally, more studies are needed to assess the safety and efficacy of CMS121 in animal models and human clinical trials.
Méthodes De Synthèse
CMS121 can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methoxyphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity and yield.
Applications De Recherche Scientifique
CMS121 has been the subject of several scientific studies, primarily focused on its potential therapeutic applications. One study showed that CMS121 has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Another study demonstrated that CMS121 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, CMS121 has been shown to exhibit antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-10-6-8(13)2-3-11(10)21(17,18)14-4-5-20-7-9(14)12(15)16/h2-3,6,9H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKQUCPFAPJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
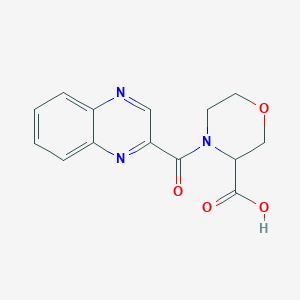

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
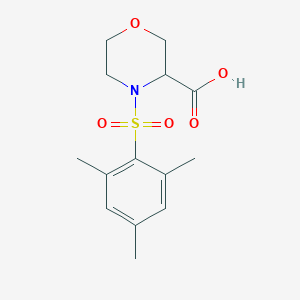
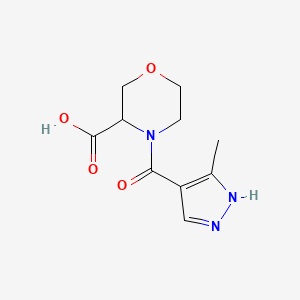
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
